4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a thiazole ring attached to a phenylcyclopentyl group, making it a valuable subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-phenylcyclopentylamine, which is then reacted with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1-Phenylcyclopentyl)methylamine: This compound shares a similar phenylcyclopentyl structure but lacks the thiazole ring.
Piperidine Derivatives: These compounds have a similar cyclic structure and are used in various pharmaceutical applications.
Uniqueness
4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride is unique due to its combination of a thiazole ring and a phenylcyclopentyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.ClH/c15-13-16-12(10-17-13)14(8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRWPDRAAOPNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C3=CSC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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